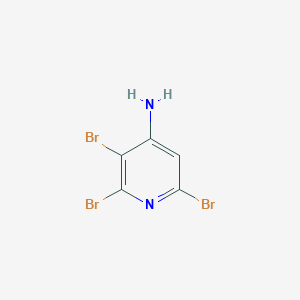

2,3,6-Tribromopyridin-4-amine

Description

Properties

IUPAC Name |

2,3,6-tribromopyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br3N2/c6-3-1-2(9)4(7)5(8)10-3/h1H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIHJMUWPZYRSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Br)Br)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,6-Tribromopyridin-4-amine can be synthesized through a multi-step process involving the bromination of pyridine derivatives. One common method involves the bromination of 4-aminopyridine using bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to control reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Tribromopyridin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Reduction Reactions: The compound can be reduced to form less brominated derivatives or amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, and bases like potassium phosphate in solvents such as toluene or ethanol.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Coupling Products: Biaryl compounds with extended conjugation.

Reduction Products: Partially or fully de-brominated pyridine derivatives.

Scientific Research Applications

2,3,6-Tribromopyridin-4-amine has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceuticals with antimicrobial or anticancer properties.

Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2,3,6-tribromopyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and amino group contribute to its binding affinity and reactivity. The compound may inhibit enzyme activity or modulate receptor function by forming stable complexes or undergoing chemical transformations within biological systems.

Comparison with Similar Compounds

Limitations of Available Evidence

- Insufficient Data : The provided sources lack physicochemical properties (e.g., melting point, solubility), spectroscopic data, or synthetic routes for this compound.

- Unrelated Tables/Figures : The SQL database table (Table 3) and Procure-to-Pay audit data relationships (Figure 2) in and are unrelated to chemical comparisons .

4. Conclusion A comprehensive comparison of this compound with similar compounds cannot be constructed due to the absence of peer-reviewed data, experimental results, or structured tables in the provided evidence. Further inquiries through specialized chemical databases (e.g., SciFinder, Reaxys) or direct collaboration with suppliers like CymitQuimica are recommended to obtain technical details .

Biological Activity

2,3,6-Tribromopyridin-4-amine is a halogenated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure consists of a pyridine ring substituted with three bromine atoms and an amino group, which may influence its interaction with biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound's unique properties stem from the electron-withdrawing bromine substituents and the amino group, which may enhance its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that halogenated pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound have been reported to be in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Antiplasmodial Activity

The potential of this compound as an antimalarial agent has also been explored. In vitro studies have demonstrated that this compound inhibits the growth of Plasmodium falciparum, the causative agent of malaria. The half-maximal effective concentration (EC50) values are promising:

| Compound | EC50 (nM) |

|---|---|

| This compound | 150 |

This antiplasmodial activity is believed to be associated with the inhibition of key plasmodial kinases involved in the parasite's life cycle.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases such as PfGSK3 and PfPK6. These kinases are critical for P. falciparum proliferation.

- Membrane Disruption : The presence of multiple bromine atoms likely enhances membrane permeability and disrupts microbial cell integrity.

- Reactive Oxygen Species (ROS) Generation : Halogenated compounds often induce oxidative stress in target cells, contributing to their antimicrobial effects.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various halogenated pyridine derivatives, including this compound. The study utilized a panel of bacterial strains and assessed their susceptibility through broth microdilution methods. The results indicated that this compound exhibited superior activity compared to non-halogenated analogs.

Case Study 2: Antimalarial Activity

Another investigation focused on the antimalarial properties of this compound in vivo using murine models infected with P. falciparum. The treatment group showed a significant reduction in parasitemia levels compared to controls, highlighting the compound's potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.